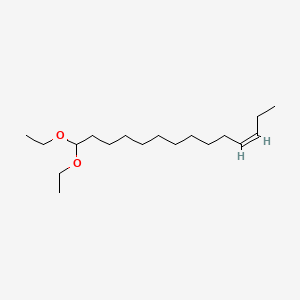
3-Tetradecene, 14,14-diethoxy-, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecene, 14,14-diethoxy-, (3Z)- is an organic compound with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol . This compound is characterized by the presence of a double bond in the 3-position and two ethoxy groups attached to the 14th carbon atom. It is a stereoisomer, specifically the (3Z)-isomer, which indicates the configuration of the double bond.
Preparation Methods
The synthesis of 3-Tetradecene, 14,14-diethoxy-, (3Z)- can be achieved through various synthetic routes. One common method involves the reaction of tetradecene with diethyl ether in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-Tetradecene, 14,14-diethoxy-, (3Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-Tetradecene, 14,14-diethoxy-, (3Z)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and stereochemistry.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals. Its interactions with biological systems are of interest in drug discovery and development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Tetradecene, 14,14-diethoxy-, (3Z)- involves its interaction with specific molecular targets and pathways. The ethoxy groups and the double bond play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
3-Tetradecene, 14,14-diethoxy-, (3Z)- can be compared with other similar compounds, such as:
(E)-14,14-Diethoxy-3-tetradecene: This isomer differs in the configuration of the double bond, which can lead to different chemical and biological properties.
3-Tetradecene, 14,14-dimethoxy-, (3Z)-: This compound has methoxy groups instead of ethoxy groups, affecting its reactivity and applications.
Properties
CAS No. |
71487-18-8 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(Z)-14,14-diethoxytetradec-3-ene |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h7-8,18H,4-6,9-17H2,1-3H3/b8-7- |
InChI Key |
YXGAUZQOHNRRDM-FPLPWBNLSA-N |
Isomeric SMILES |
CC/C=C\CCCCCCCCCC(OCC)OCC |
Canonical SMILES |
CCC=CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


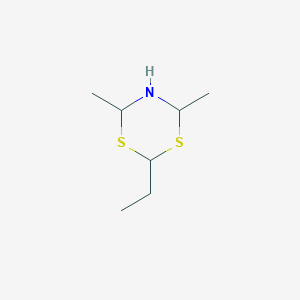
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
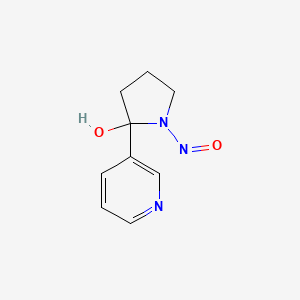
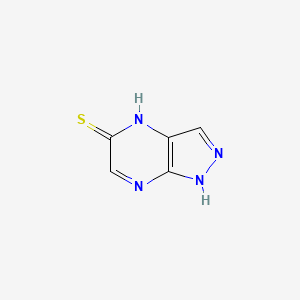
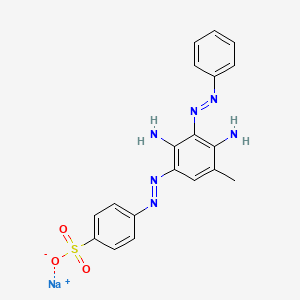
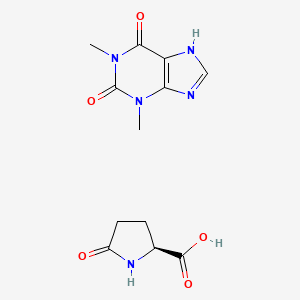
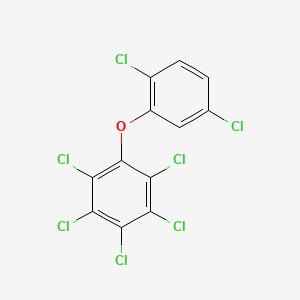
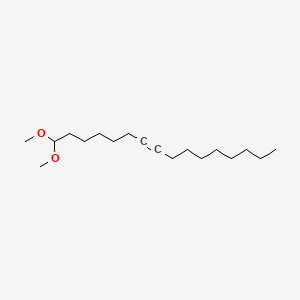

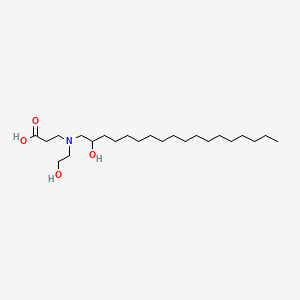
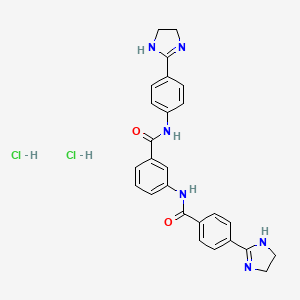
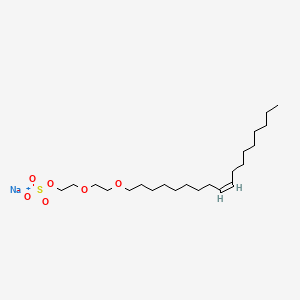
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)

